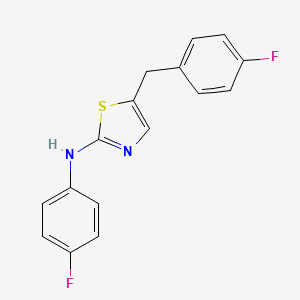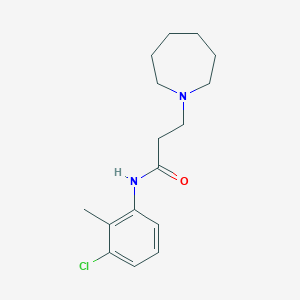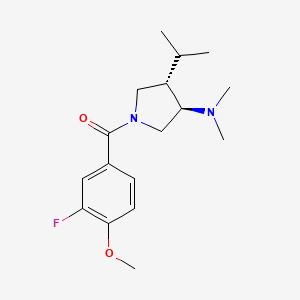![molecular formula C11H20N4O2S B5644925 6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine](/img/structure/B5644925.png)
6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is also known as ESE-5 and is a pyrimidine derivative. The purpose of
Wirkmechanismus
The mechanism of action of ESE-5 is not fully understood. However, several studies have suggested that ESE-5 inhibits the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. ESE-5 has also been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is a key component of fungal cell membranes.
Biochemical and Physiological Effects:
ESE-5 has been shown to have several biochemical and physiological effects. In vitro studies have shown that ESE-5 inhibits the growth of cancer cells and induces apoptosis. ESE-5 has also been shown to have antifungal and antibacterial activity. In addition, ESE-5 has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ESE-5 is its potential as an anticancer agent. Several studies have shown that ESE-5 inhibits the growth of cancer cells and induces apoptosis. ESE-5 also has potential as an antifungal and antibacterial agent. However, one of the limitations of ESE-5 is that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of ESE-5.
Zukünftige Richtungen
There are several future directions for research on ESE-5. One area of research is to further investigate the mechanism of action of ESE-5. This will help to better understand how ESE-5 inhibits the growth of cancer cells and other microorganisms. Another area of research is to investigate the potential use of ESE-5 in combination with other anticancer agents. This may help to increase the effectiveness of ESE-5 in treating cancer. Finally, more research is needed to determine the optimal dosage and administration of ESE-5 for its various applications.
Synthesemethoden
ESE-5 can be synthesized using a multi-step process. The first step involves the reaction of 5-methylpyrimidine-2,4-diamine with ethylsulfonyl chloride to form 5-methyl-N-(ethylsulfonyl)pyrimidine-2,4-diamine. The second step involves the reaction of 5-methyl-N-(ethylsulfonyl)pyrimidine-2,4-diamine with ethyl iodide to form 6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine.
Wissenschaftliche Forschungsanwendungen
ESE-5 has been studied for its potential applications in various fields. One of the primary areas of research is its use as an anticancer agent. Several studies have shown that ESE-5 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. ESE-5 has also been studied for its potential use as an antifungal agent. In addition, ESE-5 has been shown to have antibacterial activity against several strains of bacteria.
Eigenschaften
IUPAC Name |
6-ethyl-4-N-(2-ethylsulfonylethyl)-5-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-4-9-8(3)10(15-11(12)14-9)13-6-7-18(16,17)5-2/h4-7H2,1-3H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVLQZBIBSFGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)NCCS(=O)(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B5644852.png)

![4-[(3-cyclohexylisoxazol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5644860.png)



![1-(2-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5644874.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5644876.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5644884.png)


![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5644915.png)

![1-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B5644940.png)